![molecular formula C8H11ClN2O B1423105 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 864723-37-5](/img/structure/B1423105.png)
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring substituted with methyl groups at the 3 and 5 positions, a carbaldehyde group at the 4 position, and a 2-chloroethyl group at the 1 position .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo various chemical reactions typical for pyrazoles, such as substitutions, additions, or oxidations .Scientific Research Applications
Synthesis and Derivative Formation
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been a focal point in the synthesis of various derivatives, showcasing its versatility as an intermediate in organic synthesis. For instance:
- The Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles led to the formation of 4-formyl derivatives, indicating the reactivity and potential for further functionalization of this compound (Attaryan et al., 2006).
- A study demonstrated the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, expanding the chemical diversity of this molecule and its potential applications in various fields of chemistry (Attaryan et al., 2008).
Crystal Structure and Molecular Interaction
Understanding the crystal structure and molecular interactions of chemical compounds is crucial for their application in material science, pharmaceuticals, and other fields. In this context:
- The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was analyzed, providing insights into its molecular arrangement and potential interactions, which can be pivotal for its incorporation into more complex structures (Xu & Shi, 2011).
Reaction Pathways and Chemical Transformations
The reactivity of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde paves the way for various chemical transformations, leading to the synthesis of novel compounds with potential applications in different scientific domains:
- The compound was used in the synthesis of highly functionalized novel symmetric 1,4-dihydropyridines, underlining its utility in creating new molecules with potentially valuable properties (Thakrar et al., 2012).
- The mass spectra of 1-substituted 3,5-dimethyl-1H-pyrazole-4-carbaldehyde bis(2-hydroxyethyl) dithioacetals and thioacetals were studied, providing insights into the fragmentation pathways and stability of these derivatives, essential for understanding their behavior in chemical reactions and potential applications (Klyba et al., 2011).
Mechanism of Action
Target of Action
Alkylating agents like “1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” often target DNA in cells. They can form covalent bonds with DNA, which can interfere with the DNA’s normal function .
Mode of Action
Alkylating agents work by three different mechanisms: attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
Biochemical Pathways
Alkylating agents generally interfere with dna replication and rna transcription, which can disrupt numerous cellular processes .
Pharmacokinetics
Similar compounds like 1-(2-chloroethyl)-3-(2,6-dioxo-1-piperidyl)-1-nitrosourea (pcnu) have been studied, and they are often rapidly eliminated from plasma with a half-life of around 98 minutes .
Result of Action
The result of the action of alkylating agents is typically cell death, as the DNA damage they cause can lead to apoptosis, or programmed cell death .
Action Environment
The action of alkylating agents can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of these compounds. Additionally, the presence of other substances, such as antioxidants, can influence the effectiveness of alkylating agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6-8(5-12)7(2)11(10-6)4-3-9/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOQXSFYWPMPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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